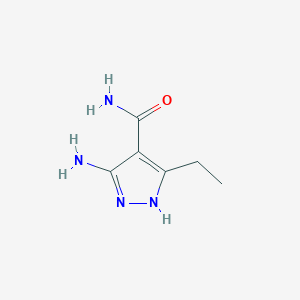
3-Amino-5-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring . Industrial production methods often employ one-pot multicomponent processes to streamline the synthesis and improve yields .
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems.
Major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and inflammation . The presence of the amino group enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in its substitution pattern, leading to variations in biological activity.
5-Amino-1H-pyrazolo[3,4-b]pyridine: This bicyclic compound exhibits different pharmacological properties due to the presence of an additional fused ring.
N1-Thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-1H-pyrazole: Known for its monoamine oxidase inhibitory activity, this compound highlights the versatility of the pyrazole scaffold.
The uniqueness of 1H-Pyrazole-4-carboxamide, 3-amino-5-ethyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H10N4O |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-amino-5-ethyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4(6(8)11)5(7)10-9-3/h2H2,1H3,(H2,8,11)(H3,7,9,10) |
Clé InChI |
YHOWJUKQWKQZCE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















